![molecular formula C16H15F2N3O B7572436 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B7572436.png)
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide, also known as DFP-10917, is a compound synthesized for scientific research purposes. It is a small molecule inhibitor of the protein kinases, which are enzymes that control cellular signaling pathways. DFP-10917 has been studied for its potential in cancer treatment and other diseases related to abnormal protein kinase activity.
Wirkmechanismus
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide inhibits protein kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, which are involved in various cellular signaling pathways. By inhibiting protein kinases, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide disrupts the abnormal signaling pathways that are characteristic of cancer cells and other diseases related to abnormal protein kinase activity.
Biochemical and Physiological Effects:
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been shown to reduce inflammation in animal models of inflammatory disorders. However, the exact biochemical and physiological effects of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may vary depending on the specific protein kinases that it targets and the cellular context in which it is used.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is its specificity for protein kinases, which allows for targeted inhibition of specific signaling pathways. This can help to minimize off-target effects and reduce toxicity. However, 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide may have limitations in terms of its pharmacokinetic properties, such as poor solubility or rapid metabolism, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide. One direction is to further evaluate its potential in cancer treatment, particularly in combination with other therapies. Another direction is to explore its potential in treating other diseases related to abnormal protein kinase activity, such as neurodegenerative diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide to improve its efficacy in vivo.
Synthesemethoden
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide is synthesized through a multi-step process involving various chemical reactions. The synthesis begins with the preparation of 2,3-difluoro-N-(4-nitrophenyl)benzamide, which is then converted to 2,3-difluoro-N-(4-aminophenyl)benzamide. The final step involves coupling this intermediate with 6-pyrrolidin-1-ylpyridin-3-amine to produce 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has been studied for its potential in cancer treatment, particularly in targeting protein kinases that are overactive in cancer cells. It has also been studied for its potential in treating other diseases related to abnormal protein kinase activity, such as inflammatory disorders and neurodegenerative diseases. 2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c17-13-5-3-4-12(15(13)18)16(22)20-11-6-7-14(19-10-11)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBXJBZFKBKUFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.